7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Description

BenchChem offers high-quality 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQQVSKLPBROCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632701 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101167-13-9 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process commencing with the nitration of 1-tetralone, followed by the reductive amination of the resulting 7-nitro-1-tetralone. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

I. Synthesis Pathway Overview

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine from 1-tetralone can be depicted as a two-stage process:

-

Nitration of 1-Tetralone: The aromatic ring of 1-tetralone is nitrated to introduce a nitro group at the 7-position, yielding 7-nitro-1-tetralone.

-

Reductive Amination of 7-Nitro-1-tetralone: The ketone functional group of 7-nitro-1-tetralone is converted to a primary amine, resulting in the final product, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

II. Experimental Protocols

Step 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and surrounded by an ice bath, cool 60 mL of concentrated sulfuric acid to 0°C.

-

With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise to the reaction mixture. It is crucial to maintain the reaction temperature at or below 15°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

-

Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain pure 7-nitro-1-tetralone as a light yellow solid.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 1-Tetralone | C₁₀H₁₀O | 146.18 | 8 | 54.7 | - |

| Potassium Nitrate | KNO₃ | 101.10 | 6 | 59.3 | - |

| 7-Nitro-1-tetralone | C₁₀H₉NO₃ | 191.18 | 8.5 | 44.5 | 81 |

Step 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This section outlines a general procedure for the reductive amination of 7-nitro-1-tetralone. This method is based on established chemical principles for the conversion of ketones to primary amines.

Materials:

-

7-Nitro-1-tetralone

-

Ammonium acetate or Ammonia

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or Ethanol

-

Appropriate work-up reagents (e.g., aqueous acid and base, organic solvent for extraction)

General Procedure (using Sodium Cyanoborohydride):

-

Dissolve 7-nitro-1-tetralone in a suitable solvent such as methanol.

-

Add a source of ammonia, such as ammonium acetate, in excess.

-

Adjust the pH of the mixture to a slightly acidic range (pH 6-7) by adding a small amount of acetic acid. This condition favors the formation of the intermediate imine.

-

Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding an aqueous acid.

-

Basify the mixture with an aqueous base (e.g., NaOH) to a pH of >10 to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Note: The specific quantities of reagents and reaction conditions (temperature, time) may require optimization for this particular substrate.

III. Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 1-Tetralone | KNO₃, H₂SO₄ | 7-Nitro-1-tetralone | 81 |

| 2 | 7-Nitro-1-tetralone | Amine Source, Reducing Agent | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | Not specified in literature; requires experimental determination. |

IV. Logical Relationships in Synthesis

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine follows a logical progression of functional group transformations.

This guide provides a foundational understanding for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Researchers are encouraged to consult the primary literature and perform appropriate optimization and characterization for their specific applications.

An In-depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with well-established principles of organic chemistry and inferred properties from structurally related compounds.

Core Chemical Properties

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a derivative of 2-aminotetralin, a privileged scaffold known to interact with various biological targets, particularly within the central nervous system.[1] The introduction of a nitro group at the 7-position significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 192.21 g/mol | [2] |

| CAS Number | 101167-13-9 | [2] |

| Boiling Point | 332.4 °C | [3] |

| Density | 1.234 g/cm³ | [3] |

| Flash Point | 154.8 °C | [3] |

| Refractive Index | 1.598 | [3] |

| LogP (calculated) | 1.4108 | [2] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine typically proceeds in two key steps: the nitration of a tetralone precursor followed by reductive amination.

Synthesis of the Precursor: 7-Nitro-1-tetralone

A common and well-documented method for the synthesis of the key intermediate, 7-Nitro-1-tetralone, involves the nitration of α-tetralone.[4]

Experimental Protocol: Nitration of α-Tetralone [4]

-

Materials:

-

α-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Ethanol

-

Water

-

-

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid with stirring.

-

In a separate flask, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the α-tetralone solution, maintaining the reaction temperature below 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour.

-

Quench the reaction by pouring the mixture into crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

-

Recrystallize the crude product from a 1:1 ethanol/water mixture to yield 7-nitro-3,4-dihydro-2H-1-naphthalenone (7-Nitro-1-tetralone) as a light yellow solid.

-

-

Expected Yield: Approximately 81%.[4]

-

Characterization of 7-Nitro-1-tetralone:

Proposed Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine via Reductive Amination

Proposed Experimental Protocol: Reductive Amination of 7-Nitro-1-tetralone

-

Materials:

-

7-Nitro-1-tetralone

-

Ammonium acetate (CH₃COONH₄)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 7-Nitro-1-tetralone (1 eq.) in methanol.

-

Add a significant excess of ammonium acetate (e.g., 10 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 1.5-2.0 eq.) in small portions, monitoring the reaction for gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a NaOH solution to a pH > 10.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

-

The product can be further purified by column chromatography on silica gel.

-

Caption: Synthetic pathway to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spectral Properties (Predicted)

Direct experimental spectral data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is not available in the reviewed literature. The following are predicted key spectral features based on the known characteristics of the functional groups present in the molecule.

Table 2: Predicted Spectral Data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (3H) in the δ 7.0-8.5 ppm range, with splitting patterns influenced by the nitro group. - Protons on the saturated ring (8H) in the δ 1.5-3.5 ppm range. - A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons (6C) in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly downfield. - Aliphatic carbons (4C) in the δ 20-60 ppm range. |

| IR (cm⁻¹) | - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹. - Asymmetric and symmetric NO₂ stretching around 1520 and 1350 cm⁻¹, respectively. - C-N stretching around 1200-1350 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹. - Aliphatic C-H stretching below 3000 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 192. - Fragmentation patterns corresponding to the loss of the nitro group (NO₂), the amino group (NH₂), and cleavage of the aliphatic ring. |

Reactivity and Stability

-

Stability: The compound should be stored at 4°C and protected from light to prevent degradation.[2] The nitro group can be susceptible to reduction, and the amine group can be prone to oxidation.

-

Reactivity:

-

Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), which would yield 2,7-diamino-1,2,3,4-tetrahydronaphthalene. The nitro group can also participate in nucleophilic aromatic substitution reactions under specific conditions.[6]

-

Caption: Potential reactivity of the primary amine and nitro functional groups.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has been found, the 2-aminotetralin scaffold is a well-known pharmacophore. Derivatives of 2-aminotetralin are extensively studied as ligands for dopamine and serotonin receptors, acting as agonists, partial agonists, or antagonists.[1] The introduction of substituents on the aromatic ring, such as the nitro group, can significantly modulate the affinity and selectivity for these receptors.

For instance, various substituted 2-aminotetralins have shown high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and dopamine D₂ and D₃ receptors.[1] The functional consequences of receptor binding can lead to the modulation of downstream signaling pathways, such as the regulation of cyclic AMP (cAMP) levels through the activation or inhibition of adenylyl cyclase.

Caption: Postulated signaling pathway for 7-Nitro-2-aminotetralin derivatives.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetically accessible compound with potential for further investigation in drug discovery. This guide has provided a summary of its known chemical properties, a detailed protocol for the synthesis of its precursor, and a proposed method for its final synthesis. While experimental spectral and biological data are currently lacking, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is required to fully characterize this compound and elucidate its pharmacological profile.

References

An In-Depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Number: 101167-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a nitro-substituted derivative of the 2-aminotetralin scaffold. Due to the limited availability of published data on this specific compound, this document focuses on its proposed synthesis, physicochemical properties derived from available data, and a discussion of its potential biological activities based on the known pharmacology of related compounds.

Core Compound Data

A summary of the available quantitative data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is presented in the table below. It is important to note that some of these properties are computationally predicted.

| Property | Value | Source |

| CAS Number | 101167-13-9 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 192.21 g/mol | ChemScene[1] |

| Purity | ≥95% (as offered by suppliers) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | ChemScene[1] |

| logP (predicted) | 1.4108 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine involves a two-step process starting from the commercially available 1-tetralone. The proposed pathway is outlined below.

References

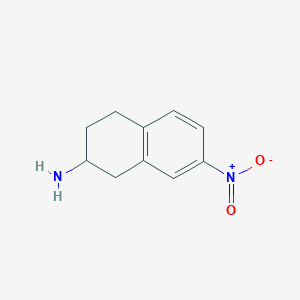

molecular structure of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

An In-depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines available information on its precursors and structurally related compounds to offer a well-founded perspective for research and development.

Molecular Structure and Chemical Properties

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 101167-13-9) is a derivative of the aminotetralin scaffold, which is a core structure in many centrally acting pharmacological agents.[1] The molecule incorporates two key functional groups: a primary amine on the saturated portion of the tetralin ring system and a nitro group on the aromatic ring. These features suggest potential interactions with biological systems, particularly neurotransmitter receptors and cellular redox pathways.[1][2]

Table 1: Chemical and Computed Properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

| Property | Value | Reference(s) |

| CAS Number | 101167-13-9 | [3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 192.21 g/mol | [4] |

| SMILES | NC1CC2=C(C=CC(--INVALID-LINK--=O)=C2)CC1 | [4] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [4] |

| logP (Computed) | 1.4108 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Characterization

Experimental Protocols

The following are representative protocols for the synthesis of the precursor and its subsequent conversion to the target molecule.

Protocol 1: Synthesis of 7-Nitro-1-tetralone (Precursor)

This protocol is adapted from established procedures for the nitration of 1-tetralone.[5]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C using an ice bath.

-

Addition of Substrate: Slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring.

-

Nitration: Prepare a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 1 hour at 15 °C.

-

Work-up and Purification: Quench the reaction by pouring the mixture into crushed ice. Collect the resulting precipitate by vacuum filtration and wash it thoroughly with distilled water. Recrystallize the crude product from a 1:1 ethanol/water mixture to yield 7-nitro-1-tetralone as a light yellow solid.

Protocol 2: Reductive Amination of 7-Nitro-1-tetralone

This is a hypothetical protocol based on general methods for the reductive amination of tetralones.[1]

-

Reaction Setup: To a solution of 7-nitro-1-tetralone (1.0 eq) in dichloromethane (DCM), add ammonium acetate (10 eq).

-

Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spectroscopic and Physicochemical Data

While experimental data for the final product is scarce, the data for its key precursor, 7-Nitro-1-tetralone, is available and presented below for reference.

Table 2: Physicochemical and Spectroscopic Data

| Property | 7-Nitro-1-tetralone (Precursor) | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine |

| Appearance | Light yellow solid | Not available in searched literature |

| Melting Point | 104-106 °C | Not available in searched literature |

| Boiling Point | Not available | Not available in searched literature |

| ¹H NMR | Data available[5] | Not available in searched literature |

| ¹³C NMR | Not available | Not available in searched literature |

| IR Spectrum | Data available[5] | Not available in searched literature |

| Mass Spectrum | Data available[5] | Not available in searched literature |

Potential Biological Activity and Mechanism of Action

The biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has not been explicitly reported. However, its structural motifs allow for informed hypotheses regarding its potential pharmacological profile.

Aminotetralin Scaffold: A Neuromodulatory Core

The 2-aminotetralin structure is a well-established pharmacophore that mimics endogenous monoamines, enabling it to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] Derivatives of this scaffold have been extensively explored as agonists and antagonists for these receptors, with applications in treating neurological and psychiatric disorders.[6][7][8][9] It is plausible that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine could exhibit activity at these G-protein coupled receptors (GPCRs).

Nitroaromatic Group: A Bio-reductive Moiety

The nitroaromatic group is a common feature in various biologically active compounds, including antimicrobials and anticancer agents.[2] The mechanism of action often involves the enzymatic reduction of the nitro group within the target cells or microorganisms. This reduction can proceed through single or double electron transfers, generating reactive intermediates such as nitroso and hydroxylamino species, as well as reactive oxygen species (ROS). These intermediates can lead to cellular damage by covalently modifying macromolecules like DNA and proteins, or through oxidative stress.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a series of in vitro assays are recommended. The following is a representative protocol for a cytotoxicity assay, which would be a prudent first step given the presence of the nitro group.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound reduces the viability of a cell culture by 50% (IC₅₀).

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a molecule of significant interest due to its hybrid structure, combining the neuromodulatory potential of the aminotetralin scaffold with the bio-reductive properties of a nitroaromatic group. While there is a lack of direct experimental data on its synthesis and biological activity, a robust research plan can be formulated based on established chemical and pharmacological principles.

Future research should focus on:

-

Chemical Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, MS, IR) and determining its physicochemical properties (melting point, solubility).

-

In Vitro Pharmacological Profiling: Screening the compound for binding and functional activity at a panel of dopamine and serotonin receptors.

-

Antimicrobial and Cytotoxicity Screening: Evaluating its activity against a range of bacterial strains and cancer cell lines to explore the potential of its nitroaromatic moiety.

-

Mechanism of Action Studies: Investigating the role of nitro-reduction in any observed biological activity and exploring its effects on downstream signaling pathways.

This foundational work will be critical in determining the potential of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine as a lead compound for drug discovery.

References

- 1. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on analogous structures and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. These predictions are derived from the analysis of its constituent functional groups (primary amine, nitro group, and a tetralin scaffold) and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.99 | d | 1H | H-6 |

| ~ 7.97 | dd | 1H | H-8 |

| ~ 7.22 | d | 1H | H-5 |

| ~ 3.50 - 3.60 | m | 1H | H-2 |

| ~ 3.10 - 3.25 | m | 2H | H-4 |

| ~ 2.85 - 3.00 | m | 2H | H-1 |

| ~ 2.00 - 2.15 | m | 1H | H-3a |

| ~ 1.60 - 1.75 | m | 1H | H-3b |

| ~ 1.55 | br s | 2H | -NH₂ |

Predicted chemical shifts for the aromatic protons are based on data for Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate, which shows resonances at δ 7.99 (d) and 7.22 (m) for the protons on the nitrated aromatic ring.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146.7 | C-7 |

| ~ 141.8 | C-8a |

| ~ 135.6 | C-4a |

| ~ 129.7 | C-5 |

| ~ 123.8 | C-8 |

| ~ 121.6 | C-6 |

| ~ 48.5 | C-2 |

| ~ 31.4 | C-4 |

| ~ 30.5 | C-3 |

| ~ 29.0 | C-1 |

Predicted chemical shifts for the aromatic carbons are based on data for Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate.[1] Carbons attached to the nitrogen of an amine group typically appear in the 10-65 ppm range in ¹³C NMR spectra.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching.[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | Low | [M - NH₃]⁺ |

| 146 | High | [M - NO₂]⁺ |

| 117 | High | [M - NO₂ - C₂H₅]⁺ (Benzylic cleavage) |

The molecular weight of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is 192.21 g/mol .[4][5] The nitrogen rule in mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Alpha-cleavage is a common fragmentation pathway for amines.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are recorded on a 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed.

-

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

A dilute solution of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

References

- 1. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. fiveable.me [fiveable.me]

An In-depth Technical Guide on 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound belonging to the aminotetralin class of molecules. While not a widely studied compound in its own right, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a tetralin core with both a nitro and an amine functional group, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules often exhibit affinity for various receptors and transporters in the central nervous system, leading to their investigation for the treatment of neurological and psychiatric disorders. The introduction of a nitro group, as seen in 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, offers a strategic point for further chemical modification or can influence the electronic properties of the molecule, potentially modulating its biological activity.

While the specific discovery and a detailed historical account of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not extensively documented in readily available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 101167-13-9. The compound is primarily recognized as a synthetic intermediate. This guide will focus on the logical synthetic pathways to this molecule, based on established organic chemistry principles and published procedures for analogous compounds.

Synthesis

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a multi-step process that begins with the nitration of a commercially available starting material, 1-tetralone. The resulting 7-nitro-1-tetralone is then converted to the target amine.

Synthesis of the Precursor: 7-Nitro-1-tetralone

The key precursor for the synthesis of the target compound is 7-nitro-1-tetralone (also known as 7-nitro-3,4-dihydro-2H-naphthalen-1-one). This is typically prepared by the electrophilic nitration of 1-tetralone.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate dissolved in 18 mL of concentrated sulfuric acid dropwise through the dropping funnel. It is crucial to maintain the reaction temperature at or below 15 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour at 15 °C.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

-

Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield 7-nitro-1-tetralone as a light yellow solid.

Quantitative Data:

| Product | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |

| 7-Nitro-1-tetralone | 1-Tetralone | Conc. H₂SO₄, KNO₃ | 1 hour | 81 | [1] |

Characterization Data for 7-Nitro-1-tetralone:

| Analysis | Data | Reference |

| Melting Point | 104-106 °C | [1] |

| Infrared (IR) Spectroscopy (film) | 1675 cm⁻¹ (C=O), 1500 cm⁻¹ (NO₂, asymmetric), 1340 cm⁻¹ (NO₂, symmetric) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 7.45 (d, J = 8.4 Hz, 1H, ArH), 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J = 2.4 Hz, 1H, ArH) | [1] |

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

The conversion of 7-nitro-1-tetralone to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through reductive amination. This process involves the reaction of the ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced to the desired amine.

Materials:

-

7-Nitro-1-tetralone

-

Ammonium formate or Ammonia in methanol

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) with H₂ gas)

-

Methanol or Ethanol

-

Appropriate workup reagents (e.g., dilute acid and base)

General Procedure (Conceptual):

-

Dissolve 7-nitro-1-tetralone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium formate.

-

If using a chemical reducing agent like NaBH₃CN, add it portion-wise to the reaction mixture while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Alternatively, if using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a catalyst like Pd/C. This method has the potential to also reduce the nitro group, so careful control of reaction conditions would be necessary to achieve selectivity.

-

Upon completion of the reaction, perform an appropriate workup, which typically involves quenching any remaining reducing agent, followed by an acid-base extraction to isolate the amine product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| Purity | ≥95% (as commercially available) | [4] |

Logical and Experimental Workflows

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be visualized as a two-step process. The first step is the nitration of the commercially available 1-tetralone. The second, and key, step is the reductive amination of the resulting 7-nitro-1-tetralone.

Role in Drug Discovery and Development

While there is limited information on the direct biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, its structural features suggest its primary utility as a scaffold in medicinal chemistry. The aminotetralin core is a well-established pharmacophore for various CNS targets. The presence of the nitro group allows for further chemical elaboration. For instance, the nitro group can be reduced to an amine, which can then be functionalized to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

Derivatives of aminotetralins have been investigated for their potential as:

-

Dopamine and serotonin receptor agonists and antagonists.[5]

-

Inhibitors of neurotransmitter reuptake.[6]

-

Antimicrobial agents.

The 7-nitro substitution pattern, in particular, has been explored in the development of various bioactive molecules.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, while not a widely studied end-product, represents a valuable and versatile intermediate in synthetic and medicinal chemistry. Its synthesis, achievable through a straightforward nitration and subsequent reductive amination of 1-tetralone, provides access to a scaffold that can be readily modified to generate libraries of novel compounds for drug discovery programs. Further research into the direct biological activities of this compound and its simple derivatives could also yield interesting findings. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. chemscene.com [chemscene.com]

- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

derivatives of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

An In-depth Technical Guide to the Derivatives of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) scaffold is a privileged structure in medicinal chemistry, known for its interaction with central nervous system targets, particularly dopamine and serotonin receptors. The introduction of a nitro group at the 7-position creates 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound that combines the established pharmacophore of 2-aminotetralin with the potent, albeit complex, biological and physicochemical properties of a nitroaromatic moiety. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of derivatives based on this core. While specific research on derivatives of this exact compound is limited, this document extrapolates from the rich pharmacology of related 2-aminotetralins and nitroaromatic compounds to provide a scientifically grounded framework for future drug discovery and development efforts.

Core Compound Physicochemical Data

The parent compound, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, serves as the foundation for the derivatives discussed herein. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 101167-13-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [1] |

| LogP | 1.4108 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Derivatization Strategies

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives can be approached through a multi-step process starting from 1-tetralone. The general workflow involves the nitration of the aromatic ring, followed by the introduction of the amine group, and subsequent derivatization.

Experimental Protocols

Protocol 2.1.1: Synthesis of 7-Nitro-1-tetralone (Precursor) [4]

This protocol describes the electrophilic nitration of the 1-tetralone core, a critical first step.

-

Preparation: Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Addition of Substrate: With vigorous stirring, slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid, ensuring the temperature does not rise significantly.

-

Nitration: Add 5.6 g (55.4 mmol) of potassium nitrate (KNO₃) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 15 °C for 1 hour.

-

Work-up: Pour the reaction mixture onto 200 g of crushed ice. The crude product will precipitate.

-

Purification: Collect the precipitate by suction filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from ethanol to yield pure 7-nitro-1-tetralone.

Table 2.1: Comparison of Nitration Methods for 1-Tetralone [4]

| Reagents and Conditions | Reaction Time | Yield (%) |

| Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 |

| H₂SO₄/HNO₃, -15 °C to ambient | 45 minutes | 55 |

Protocol 2.1.2: Reductive Amination of 7-Nitro-1-tetralone (General Procedure)

This protocol outlines a general method for converting the ketone precursor into the primary amine core structure.

-

Reaction Setup: To a solution of 7-nitro-1-tetralone (10 mmol) in 50 mL of methanol, add ammonium acetate (100 mmol).

-

Reduction: Add sodium cyanoborohydride (15 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding 20 mL of 1 M HCl. Remove the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Biological Activity and Mechanism of Action

The biological profile of 7-nitro-2-aminotetralin derivatives is hypothesized to be a composite of the activities associated with the 2-aminotetralin scaffold and the nitroaromatic moiety.

Interaction with Monoamine Receptors

2-Aminotetralin derivatives are well-known modulators of dopamine and serotonin receptors.[5] The rigid structure mimics the conformation of endogenous monoamines, allowing for high-affinity binding.[6]

-

Dopamine Receptors: These compounds often exhibit activity at D₂-like (D₂, D₃, D₄) and D₁-like (D₁, D₅) receptors. Agonism at D₂-like receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[5]

-

Serotonin Receptors: Various 5-HT receptor subtypes are also targets. The specific substitution pattern on the aromatic ring and the amino group dictates the affinity and selectivity profile.[5]

Role of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic ring, which can influence receptor binding affinity. More importantly, the nitro group can be a pharmacophore or a toxicophore, depending on its metabolic fate.[7]

-

Bioreduction: In biological systems, particularly under hypoxic conditions, the nitro group can undergo enzymatic reduction to form nitroso and hydroxylamine intermediates.[8] These reactive species can covalently modify macromolecules like DNA and proteins, leading to cytotoxicity. This mechanism is the basis for the activity of many antimicrobial and anticancer drugs.[9]

-

QSAR Considerations: Quantitative structure-activity relationship (QSAR) studies on nitroaromatics show that toxicity and biological activity are often correlated with factors like hydrophobicity and the compound's reduction potential.[10][11] The presence of other substituents on the molecule can modulate these properties.

Structure-Activity Relationships (SAR)

While specific SAR data for 7-nitro-2-aminotetralin derivatives is not available, principles can be derived from related compound classes. The table below presents a hypothetical framework for a SAR study, illustrating the type of data required to guide lead optimization.

Table 4.1: Hypothetical SAR Data for N-Substituted 7-Nitro-2-aminotetralin Derivatives

| Compound ID | R-Group (at NH₂) | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) | Cytotoxicity CC₅₀ (µM) |

| Parent | -H | [Data] | [Data] | [Data] |

| Deriv-01 | -CH₃ | [Data] | [Data] | [Data] |

| Deriv-02 | -CH₂CH₃ | [Data] | [Data] | [Data] |

| Deriv-03 | -n-propyl | [Data] | [Data] | [Data] |

| Deriv-04 | -CH₂-Ph | [Data] | [Data] | [Data] |

Key SAR Insights from Related Scaffolds:

-

N-Substitution: For 2-aminotetralins, the size and nature of the substituent on the amino group are critical for dopamine versus serotonin receptor selectivity. Small alkyl groups (e.g., methyl, ethyl) are often preferred for dopamine receptor affinity, while larger or more complex groups can shift activity towards serotonin receptors.

-

Aromatic Substitution: The position and electronic nature of substituents on the aromatic ring influence binding. A 7-nitro group is strongly electron-withdrawing, which will impact the pKa of the amine and the electronic character of the phenethylamine pharmacophore, likely altering receptor interactions compared to hydroxyl or methoxy-substituted analogs.[12]

-

Stereochemistry: The stereochemistry at the C-2 position is crucial for biological activity, with one enantiomer typically being significantly more potent than the other.[6]

Conclusion and Future Directions

The 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine core represents an intriguing but underexplored area of medicinal chemistry. The fusion of a classic CNS pharmacophore with a bioreducible nitro group offers the potential for developing novel therapeutics, possibly with applications in oncology (as hypoxia-activated prodrugs) or as CNS agents with unique pharmacological profiles.

Future research should focus on:

-

Systematic Synthesis: Preparation of a library of derivatives with systematic modifications at the amino group and exploration of other substituents on the aromatic ring.

-

Pharmacological Profiling: Comprehensive screening of these derivatives against a panel of dopamine, serotonin, and other CNS receptors to establish a clear SAR.

-

Mechanism of Action Studies: Investigation into the role of nitro-reduction in the biological activity of the most potent compounds, including assessment of their effects under both normoxic and hypoxic conditions.

This guide provides the foundational chemical and biological context necessary to embark on such a research program, paving the way for the discovery of new chemical entities for challenging therapeutic targets.

References

- 1. chemscene.com [chemscene.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 7. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guidance on the Solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the widely accepted shake-flask method, illustrative data presentation tables, and a workflow diagram for the solubility determination process. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility profile of this compound in various solvents, a critical parameter for its handling, formulation, and application in further research.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a substituted aminotetralin derivative. The physicochemical properties of such compounds, particularly their solubility, are fundamental to their application in drug discovery and development. Solubility influences a compound's bioavailability, formulation feasibility, and its behavior in various biological and chemical assays. This document serves as a practical guide for researchers to determine and understand the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a range of common solvents.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 192.21 g/mol | ChemScene[1] |

| LogP | 1.4108 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

These predicted values suggest that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has moderate lipophilicity and is capable of participating in hydrogen bonding, which will influence its solubility in both polar and non-polar solvents.

Quantitative Solubility Data (Illustrative)

The following tables present an illustrative format for reporting quantitative solubility data. The values provided are placeholders and should be replaced with experimentally determined data.

Table 1: Solubility in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 36.7 | Data not available | Data not available |

| Ethanol | 24.5 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Chloroform | 4.8 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Hexane | 1.9 | Data not available | Data not available |

Table 2: Aqueous Solubility at Different pH Values at 25°C

| Aqueous Buffer | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 0.1 M HCl | 1.2 | Data not available | Data not available |

| Acetate Buffer | 4.5 | Data not available | Data not available |

| Phosphate Buffered Saline (PBS) | 7.4 | Data not available | Data not available |

| Purified Water | ~7.0 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine using the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

4.1. Materials and Equipment

-

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readability ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine to a vial. A visual excess of solid should be present.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

4.3. Data Reporting

The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation. The temperature and, for aqueous solutions, the pH at which the measurement was conducted must be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental solubility data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is not currently available in the public domain, this technical guide provides the necessary framework for its determination. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to obtain accurate and reproducible solubility data. The illustrative tables and workflow diagram provide a standardized format for data presentation and a logical overview of the experimental process. Accurate determination of the solubility of this compound is a crucial step in advancing its potential applications in research and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide combines predicted data from chemical databases with established experimental protocols for the synthesis and characterization of related aminotetralin derivatives. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development, particularly in the context of dopaminergic and serotonergic modulation.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are summarized below. It is important to note that while the molecular formula and weight are exact, other parameters are predominantly predicted values derived from computational models.

| Property | Value | Source |

| CAS Number | 101167-13-9 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 192.21 g/mol | ChemScene[1] |

| Predicted Melting Point | 110.68 °C | ECHEMI[2] |

| Predicted Boiling Point | ~332.4 °C at 760 mmHg | ECHEMI[2] |

| Computed Density | 1.234 g/cm³ | ECHEMI[2] |

| Computed Flash Point | 154.8 °C | ECHEMI[2] |

| Computed Vapor Pressure | 0.000146 mmHg at 25 °C | ECHEMI[2] |

| Purity | ≥95% (as supplied by vendors) | ChemScene[1] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

Experimental Protocols

Synthesis Protocol

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be envisioned as a two-step process starting from 1-tetralone. The first step involves the nitration of the aromatic ring to yield 7-nitro-1-tetralone, a known precursor. The second step is the reductive amination of the ketone to the desired primary amine.

Step 1: Synthesis of 7-Nitro-1-tetralone [3]

This procedure is adapted from the known synthesis of 7-nitro-3,4-dihydro-2H-1-naphthalenone.

-

Preparation of the Nitrating Mixture: In a dropwise manner, slowly add a solution of potassium nitrate (1.08 equivalents) dissolved in concentrated sulfuric acid to a stirred solution of 1-tetralone (1 equivalent) in concentrated sulfuric acid, maintaining the temperature below 15 °C using an ice bath.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.

-

Quenching and Isolation: Pour the reaction mixture into crushed ice. Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

-

Purification: Dry the crude product and recrystallize from an ethanol/water mixture (1:1) to yield 7-nitro-1-tetralone as a solid.

Step 2: Reductive Amination of 7-Nitro-1-tetralone

This is a general procedure for the conversion of a ketone to a primary amine.

-

Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add ammonium acetate (10-20 equivalents) to the solution.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 1 M HCl. Basify the aqueous layer with 2 M NaOH until a pH of >10 is reached.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Protocols

Melting Point Determination:

The melting point of the purified 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A typical spectrum would be expected to show signals for the aromatic protons, the benzylic protons, the aliphatic protons on the tetralin ring, and the amine protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Characteristic peaks would be expected for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), the N-H bending (around 1600 cm⁻¹), the aromatic C-H stretching, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis can be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21) would be expected, along with characteristic fragmentation patterns.

-

Potential Biological Activity and Signaling Pathways

2-Aminotetralin derivatives are a well-established class of compounds that interact with dopaminergic and serotonergic systems in the central nervous system.[4][5][6] They can act as agonists, partial agonists, or antagonists at various dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT) receptor subtypes.[7][8][9] The nitro group at the 7-position is expected to influence the electronic properties of the aromatic ring and could modulate receptor affinity and selectivity.

Dopaminergic Signaling Pathways

The interaction of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine with dopamine receptors would likely trigger downstream signaling cascades.

Caption: Potential signaling pathways initiated by the activation of D1-like and D2-like dopamine receptors.

Experimental Workflow for Biological Evaluation

The biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine would be assessed through a series of in vitro and in vivo assays.

Caption: A typical workflow for the biological evaluation of a novel aminotetralin derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available starting material, 1-tetralone.

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro group at the 7-position offers a versatile handle for further chemical modifications, making 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine a key intermediate for the synthesis of a diverse range of bioactive molecules. The synthetic route described herein involves an initial nitration of 1-tetralone to yield the key intermediate, 7-nitro-1-tetralone, followed by a reductive amination to afford the target compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Table 1: Synthesis of 7-Nitro-1-tetralone via Nitration of 1-Tetralone

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 | [1] |

| 1-Tetralone | H₂SO₄/HNO₃, -15 °C to ambient | 45 minutes | 55 | |

| 1-Tetralone | Fuming HNO₃, <8 °C | Not Specified | Exclusive product |

Table 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine via Reductive Amination

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 7-Nitro-1-tetralone | Ammonium acetate, Sodium cyanoborohydride, Methanol | 24-48 hours | Not explicitly reported for this substrate, but generally moderate to high for reductive aminations. | General Method |

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to produce 7-nitro-1-tetralone.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and set in an ice bath, cool 60 mL of concentrated sulfuric acid to 0 °C.

-

With continuous stirring, slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid, maintaining the temperature below 15 °C.

-

In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.[1]

-

Quench the reaction by carefully pouring the mixture over a generous amount of crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

-

Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield 7-nitro-1-tetralone as a light yellow solid.[1]

Expected Yield: Approximately 81%.[1]

Protocol 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol outlines the reductive amination of 7-nitro-1-tetralone to the target amine. Reductive amination is a widely used method for converting ketones and aldehydes to amines.[2]

Materials:

-

7-Nitro-1-tetralone

-

Ammonium Acetate (CH₃COONH₄)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 7-nitro-1-tetralone (1.0 eq) and a large excess of ammonium acetate (approximately 10 eq).

-

Dissolve the solids in methanol.

-

Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature. The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.[3]

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Visualizations